molecular formula C4H9NO B1295428 1,2-Oxazinane CAS No. 36652-42-3

1,2-Oxazinane

Cat. No. B1295428
CAS RN: 36652-42-3
M. Wt: 87.12 g/mol
InChI Key: OZQGLZFAWYKKLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-oxazinanes has been explored through various methods. One approach involves [3 + 3] cycloaddition reactions between oxyallyl cations and nitrones, catalyzed by hydrogen-bond donors, to yield 1,2-oxazinane heterocycles with good to high yields and diastereoselectivities . Another method includes a copper-catalyzed aerobic acyl nitroso Diels–Alder reaction, followed by a novel reaction path to obtain 1,2-oxazinanes, which can be used as chiral Weinreb amide-type auxiliaries for the synthesis of chiral α-substituted ketones . Additionally, a straightforward synthesis of 4,5-bifunctionalized 1,2-oxazinanes has been developed using Lewis acid promoted regio- and stereo-selective nucleophilic ring-opening of 3,6-dihydro-1,2-oxazine oxides .

Molecular Structure Analysis

The molecular structure of 1,2-oxazinanes is characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The stability and reactivity of these compounds can be influenced by substituents on the ring. For instance, 3,6-di-tert-butyl-1,2-oxazinane has been shown to be an effective chiral Weinreb amide-type auxiliary . The 1,3-oxazinan-2-one scaffold, a related structure, has been utilized for the diastereoselective synthesis of cyclic β2,3-amino acids .

Chemical Reactions Analysis

1,2-Oxazinanes participate in a variety of chemical reactions. They have been used as intermediates for the synthesis of chiral α-substituted ketones , and as precursors for the preparation of cyclic or acyclic primary and secondary amines . The reactivity of these compounds towards organometallic compounds has also been tested, demonstrating their potential as cyclic chiral Weinreb amide auxiliaries . Furthermore, 1,2-oxazinanes have been employed in the diastereoselective synthesis of tetrahydro-β-carbolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-oxazinanes are influenced by their molecular structure and substituents. These heterocycles are generally stable and can be manipulated through various synthetic routes to introduce different functional groups. The presence of chiral centers in 1,2-oxazinanes allows for the synthesis of enantiomerically enriched compounds, which is crucial in the development of pharmaceuticals . The Lewis acid promoted ring-opening of 1,2-oxazine oxides indicates the sensitivity of these compounds to nucleophilic attack, which can be exploited in synthetic applications .

Relevant Case Studies

Several case studies highlight the utility of 1,2-oxazinanes in synthetic chemistry. For example, the use of 1,2-oxazinanes as chiral auxiliaries has led to the synthesis of chiral α-substituted ketones with high diastereomeric ratios . In medicinal chemistry, chiral 1,3-oxazinan-2-one derivatives have shown potent antibacterial activities against Gram-positive bacteria, demonstrating the potential of these structures in drug development . Additionally, the synthesis of cyclic β2,3-amino acids utilizing the 1,3-oxazinan-6-one scaffold has expanded the synthetic utility of these heterocycles .

Scientific Research Applications

Synthesis of Bifunctionalized Heterocycles

Functionalized 1,2-oxazinanes are valuable in synthetic and medicinal chemistry. A method has been developed for synthesizing trans-4-hydroxyl-5-azido/cyano/amino 1,2-oxazinanes, enabling the creation of NH 1,2-oxazinanes that were previously inaccessible (Huang et al., 2019).

Chiral Weinreb Amide-Type Auxiliaries

1,2-oxazinanes serve as chiral cyclic Weinreb amide auxiliaries, facilitating the synthesis of chiral α-substituted ketones with high diastereomeric ratio. This highlights their utility in producing specific, stereochemically complex molecules (Hilt et al., 2021).

Chiral Carbonyl Equivalents in Synthesis

The use of 2-(Arylsulfinylmethyl)oxazinanes as chiral carbonyl equivalents has been demonstrated in the diastereoselective synthesis of tetrahydro-β-carbolines, including intermediates of various alkaloids (Singh et al., 2004).

Synthesis of Pharmaceutical Compounds and Amino Alcohols

Chiral 1,3-oxazinan-2-ones, derived from carbohydrate derivatives, are important intermediates for synthesizing pharmaceutical compounds and amino alcohols. A novel synthesis method has been reported for these compounds (Ella-Menye et al., 2005).

Energetic Material Development

1,3-oxazinane is a promising framework for advanced energetic materials, offering compact skeletons with modifiable sites. Nitro- and azide-substituted energetic compounds based on 1,3-oxazinane have shown significant potential in applications like melt-cast explosives (Xue et al., 2019).

Safety And Hazards

The safety and hazards of 1,2-Oxazinane are not well-documented. It is recommended to handle it with appropriate safety measures .

Future Directions

Given the relevance of spiro-oxindole scaffolds and 1,2-oxazinane or hexahydropyridazin, it is anticipated that incorporation of both pharmaceutical and biological structural motifs into one molecule might lead to the creation of new compounds with potentially interesting properties . Therefore, it is significant for drug design to introduce 1,2-oxazinane and hexahydropyridazin into spiro-oxindole scaffolds at the C3-position .

properties

IUPAC Name

oxazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-2-4-6-5-3-1/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQGLZFAWYKKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCONC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190113
Record name 2H-1,2-Oxazine, tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Oxazinane

CAS RN

36652-42-3
Record name 2H-1,2-Oxazine, tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036652423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,2-Oxazine, tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
K Zong, EK Ryu - BULLETIN-KOREAN CHEMICAL SOCIETY, 1999 - Citeseer
4-Acyl substituted [1, 2] oxazinane-3, 5-diones have been recently known as herbicides, plant growth regulators, and pesticides, and extensively studied by Shy-Fuh Lee. 1 The …
Number of citations: 4 citeseerx.ist.psu.edu
HZ Tian, QG Tang, GQ Lin, XW Sun - RSC advances, 2022 - pubs.rsc.org
A novel approach to synthesize chiral 1,2-oxazinane spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition reaction between methyleneindolinones and γ-aminooxy-α,β-…
Number of citations: 1 pubs.rsc.org
B Bressel, HU Reissig - Organic Letters, 2009 - ACS Publications
A new stereoselective and potentially very flexible (C 5 + C 3 + C 1 ) approach to neuraminic acid derivatives and analogues has been established using enantiopure nitrones and …
Number of citations: 48 pubs.acs.org
F Chen, SQ Lai, FF Zhu, Q Meng, Y Jiang, W Yu… - ACS …, 2018 - ACS Publications
A series of structurally important isoxazolidine/1,2-oxazinane-fused isoquinolin-1(2H)-ones have been facilely synthesized via efficient Cu-catalyzed aerobic oxidative radical cascade …
Number of citations: 41 pubs.acs.org
J Fährmann, L Hermann - Synthesis, 2021 - thieme-connect.com
1,2-Oxazines were synthesised via a copper-catalysed aerobic acyl nitroso Diels–Alder reaction from 1,4-disubstituted 1,3-dienes and N-Boc-hydroxylamine. From this, 1,2-oxazinanes …
Number of citations: 2 www.thieme-connect.com
S Cheng, S Yu - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
A highly enantioselective intramolecular 6-exo-trig aza-Michael addition was developed to afford chiral 3-substituted 1,2-oxazinanes in high yields (up to 99% yield) and good …
Number of citations: 22 pubs.rsc.org
MM Majireck, JM Bennett - Comprehensive Heterocyclic Chemistry …, 2022 - researchgate.net
Since 1984, the chemistry of 1, 2-oxazines and their benzo derivatives has been periodically reviewed in Comprehensive Heterocyclic Chemistry. 1–3 Since the last survey of this topic, …
Number of citations: 3 www.researchgate.net
YH Wang, XR Wang, KL Xu, ZY Chen… - Organic Chemistry …, 2023 - pubs.rsc.org
Herein, the first example of umpolung α-regioselective 1,3-dipolar cycloaddition of optically pure perhydroindole-2-carboxylic acid 1a with pyridinecarboxaldehydes 2 is described. By …
Number of citations: 0 pubs.rsc.org
L Hu, M Rombola, VH Rawal - Organic letters, 2018 - ACS Publications
Reported herein is the development of [3 + 3] cycloaddition reactions between oxyallyl cations and nitrones to yield 1,2-oxazinane heterocycles. Oxyallyl cation intermediates, …
Number of citations: 22 pubs.acs.org
AA Lukoyanov, AA Tabolin, YV Nelyubina… - The Journal of …, 2022 - ACS Publications
Six-membered cyclic nitronates (5,6-dihydro-4H-1,2-oxazine-N-oxides) react with Kobayashi’s aryne precursors producing 3-(2-hydroxyaryl)-substituted 1,2-oxazines via deoxygenative …
Number of citations: 3 pubs.acs.org

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